Sarafotoxin 6c

Übersicht

Beschreibung

Sarafotoxin 6C ist ein Peptidtoxin, das aus dem Gift der Schlangenart Atractaspis engaddensis isoliert wurde. Es gehört zur Sarafotoxin-Familie, die für ihre starken vasokonstriktiven Eigenschaften bekannt ist. This compound wirkt speziell als Agonist des Endothelin-B-Rezeptors und ist daher ein wertvolles Werkzeug in der pharmakologischen Forschung .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

This compound kann mittels Festphasenpeptidsynthese (SPPS) synthetisiert werden, einer Methode, die üblicherweise zur Herstellung von Peptiden eingesetzt wird. Der Prozess beinhaltet die sequentielle Addition von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Kupplungsreagenzien wie N,N'-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt), um die Peptidbindungsbildung zu erleichtern. Entschützungsschritte werden mit Trifluoressigsäure (TFA) durchgeführt, um die Schutzgruppen von den Aminosäuren zu entfernen .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Prinzipien wie die Laborsynthese, jedoch in größerem Maßstab. Automatische Peptidsynthesizer werden häufig eingesetzt, um die Effizienz und Ausbeute zu erhöhen. Die Reinigung erfolgt mittels Hochleistungsflüssigkeitschromatographie (HPLC), um die Reinheit und Qualität des Endprodukts zu gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Sarafotoxin 6C can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. Deprotection steps are carried out using trifluoroacetic acid (TFA) to remove protecting groups from the amino acids .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. Purification is achieved through high-performance liquid chromatography (HPLC), ensuring the final product’s purity and quality .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Sarafotoxin 6C unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann an den Schwefelatomen in den Cysteinresten auftreten und Disulfidbrücken bilden.

Reduktion: Disulfidbrücken können mit Reduktionsmitteln wie Dithiothreitol (DTT) zu freien Thiolgruppen reduziert werden.

Substitution: Aminosäurereste können substituiert werden, um Analoga mit unterschiedlichen Eigenschaften zu erzeugen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid (H₂O₂) oder Iod (I₂) können unter milden Bedingungen verwendet werden.

Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP) sind gängige Reduktionsmittel.

Substitution: Aminosäurederivate und Kupplungsreagenzien wie DIC und HOBt werden in der SPPS verwendet.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Disulfidbrücken zwischen Cysteinresten.

Reduktion: Freie Thiolgruppen aus reduzierten Cysteinresten.

Substitution: Analoge Peptide mit modifizierten Aminosäuresequenzen.

Wissenschaftliche Forschungsanwendungen

Cardiovascular Research

S6c has been extensively utilized in cardiovascular studies to investigate its protective effects against ischemia and reperfusion injury. Key findings include:

- Reduction of Myocardial Infarct Size : In experimental models, S6c has shown a significant reduction in infarct size following myocardial ischemia. For instance, one study demonstrated that pre-treatment with S6c reduced infarct size from 35% to 13% of the area at risk in rat models .

- Protection Against Cardiac Arrhythmias : S6c administration prior to induced ischemia significantly lowered the incidence of ventricular fibrillation (VF) from 59% to 13%, indicating its potential as a protective agent against arrhythmias .

Hypertension Studies

Research has explored the role of S6c in hypertension models, focusing on its ability to modulate vascular responses:

- Endothelin-Mediated Responses : By acting on ETB receptors, S6c can provide insights into endothelin's role in hypertension and vascular remodeling. Studies have indicated that S6c can enhance endothelial function and reduce vascular resistance in hypertensive models .

Experimental Models for Disease Mechanisms

S6c has been employed in various experimental setups to elucidate the pathophysiology of cardiovascular diseases:

- Pulmonary Arterial Hypertension (PAH) : Investigations into S6c's effects on pulmonary vasculature have shown promise in understanding the underlying mechanisms of PAH, with implications for developing targeted therapies .

- Vascular Homeostasis : Studies have employed S6c to explore how endothelin signaling impacts vascular homeostasis and disease progression, providing a framework for future therapeutic interventions .

Case Studies and Experimental Findings

Wirkmechanismus

Sarafotoxin 6C exerts its effects by binding to endothelin-B receptors on the surface of vascular smooth muscle cells. This binding triggers a cascade of intracellular events, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ induces the release of calcium ions from intracellular stores, causing muscle contraction and vasoconstriction .

Vergleich Mit ähnlichen Verbindungen

Sarafotoxin 6C ist Teil einer Familie von Peptiden, zu der Sarafotoxin 6A, Sarafotoxin 6B und Endotheline gehören. Während all diese Verbindungen vasokonstriktive Eigenschaften teilen, ist this compound einzigartig in seiner hohen Spezifität für Endothelin-B-Rezeptoren. Diese Spezifität macht es besonders nützlich, um die unterschiedlichen Rollen von Endothelin-Rezeptorsubtypen zu untersuchen .

Ähnliche Verbindungen

- Sarafotoxin 6A

- Sarafotoxin 6B

- Endothelin-1

- Endothelin-2

- Endothelin-3

Die einzigartige Rezeptorspezifität und die starke biologische Aktivität von this compound machen es zu einer wertvollen Verbindung für Grundlagenforschung und angewandte Forschung.

Biologische Aktivität

Sarafotoxin 6c (S6c) is a potent peptide derived from the venom of the Atractaspis snake, known for its significant biological activity primarily through its interaction with endothelin receptors. This article delves into the mechanisms, pharmacological effects, and clinical implications of S6c, supported by data tables and research findings.

This compound primarily acts as an agonist for endothelin receptor type B (ETB), with some interactions with endothelin receptor type A (ETA). The biological activity of S6c is closely linked to the mobilization of intracellular calcium ions (), leading to various physiological responses including vasoconstriction and modulation of blood pressure.

- Receptor Binding Affinity :

- Calcium Mobilization :

Pharmacological Effects

The pharmacological effects of S6c have been studied in various experimental models, revealing its potential therapeutic applications:

- Vasoconstriction : In isolated epicardial arteries, S6c induced significant contraction, with a greater effect observed in vessels devoid of endothelium, suggesting that endothelial factors modulate its action .

- Cardiac Protection : Research indicates that S6c can reduce myocardial infarct size in ischemic conditions. In a study involving rats subjected to coronary occlusion, administration of S6c prior to ischemia resulted in a significant reduction in infarct size (13% vs. 35% in controls) and preservation of ETB receptor mRNA levels .

Case Studies and Experimental Data

-

Vasoconstrictor Study :

- A study measured the contractile responses to S6c compared to endothelin-1 (ET-1) in vessels with and without endothelium:

This table illustrates that while both peptides induce vasoconstriction, the presence of endothelium alters the potency and efficacy of S6c compared to ET-1 .Treatment Maximal Contraction (%) EC50 (M) Endothelin-1 (Intact) 158 ± 8 10^{-8} This compound (Intact) 54 ± 13 10^{-8.8} Endothelin-1 (No Endo) 200 ± 21 10^{-7} This compound (No Endo) 84 ± 7 10^{-9.2} -

Ischemic Heart Model :

- In another study involving ischemia-reperfusion injury, S6c administration led to improved outcomes:

The results indicate that S6c not only reduces infarct size but also helps maintain receptor expression during ischemic events .Parameter Control Group (%) S6c Group (%) Infarct Size 35 ± 5 13 ± 4 ETB Receptor mRNA Preservation Significant Reduction Minimal Reduction

Clinical Implications

The unique properties of this compound suggest potential clinical applications:

- Cardiovascular Diseases : Due to its vasoconstrictive properties and ability to modulate receptor activity, S6c may be explored as a therapeutic agent in conditions like heart failure or hypertension.

- Matrix Metalloproteinase Inhibition : Modified forms of sarafotoxins are being researched for their ability to inhibit matrix metalloproteinases, which could have implications for treating arthritis and tumor metastasis .

Eigenschaften

IUPAC Name |

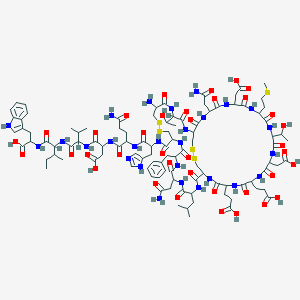

3-[[5-amino-2-[[2-[[31-amino-22,42-bis(2-amino-2-oxoethyl)-39-benzyl-4,7-bis(2-carboxyethyl)-10,19-bis(carboxymethyl)-13,28-bis(1-hydroxyethyl)-45-(2-methylpropyl)-16-(2-methylsulfanylethyl)-3,6,9,12,15,18,21,24,27,30,38,41,44,47-tetradecaoxo-33,34,49,50-tetrathia-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecazabicyclo[23.22.4]henpentacontane-36-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoyl]amino]-4-[[1-[[1-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C103H147N27O37S5/c1-10-46(6)80(100(163)123-67(103(166)167)30-50-37-109-54-19-15-14-18-52(50)54)128-99(162)79(45(4)5)127-95(158)66(36-78(144)145)120-85(148)55(20-23-71(105)133)112-90(153)61(31-51-38-108-43-110-51)117-97(160)69-40-170-169-39-53(104)83(146)129-81(47(7)131)102(165)126-70-42-172-171-41-68(96(159)115-59(28-44(2)3)88(151)118-62(32-72(106)134)91(154)116-60(89(152)125-69)29-49-16-12-11-13-17-49)124-86(149)57(22-25-75(138)139)111-84(147)56(21-24-74(136)137)113-94(157)65(35-77(142)143)122-101(164)82(48(8)132)130-87(150)58(26-27-168-9)114-93(156)64(34-76(140)141)121-92(155)63(33-73(107)135)119-98(70)161/h11-19,37-38,43-48,53,55-70,79-82,109,131-132H,10,20-36,39-42,104H2,1-9H3,(H2,105,133)(H2,106,134)(H2,107,135)(H,108,110)(H,111,147)(H,112,153)(H,113,157)(H,114,156)(H,115,159)(H,116,154)(H,117,160)(H,118,151)(H,119,161)(H,120,148)(H,121,155)(H,122,164)(H,123,163)(H,124,149)(H,125,152)(H,126,165)(H,127,158)(H,128,162)(H,129,146)(H,130,150)(H,136,137)(H,138,139)(H,140,141)(H,142,143)(H,144,145)(H,166,167) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXPHPKVWHQLBBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CN=CN3)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC6=CC=CC=C6)CC(=O)N)CC(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC5=O)CC(=O)N)CC(=O)O)CCSC)C(C)O)CC(=O)O)CCC(=O)O)CCC(=O)O)C(C)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C103H147N27O37S5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201337135 | |

| Record name | Sarafotoxin S 6c | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201337135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2515.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121695-87-2 | |

| Record name | Sarafotoxin S 6c | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121695872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sarafotoxin S 6c | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201337135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 121695-87-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.